molecular formula C20H18N4O B11266081 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11266081
M. Wt: 330.4 g/mol
InChI Key: QYVLIFUGXNMRHJ-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring and an oxadiazole ring, both of which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, followed by the reaction with nitrile oxides to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways essential for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethylphenyl)-1H-pyrazole
  • 3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-(3-methylphenyl)-1H-pyrazole

Uniqueness

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to its individual components .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O/c1-12-5-4-6-15(9-12)19-21-20(25-24-19)18-11-17(22-23-18)16-10-13(2)7-8-14(16)3/h4-11H,1-3H3,(H,22,23)

InChI Key

QYVLIFUGXNMRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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